2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide
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Overview
Description
2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyano group, a nitro-substituted phenyl ring, and a hydrazono-thioacetamide moiety, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
The synthesis of 2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide typically involves the reaction of 4-nitroaniline with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-N,N-dimethylaminopyridine . The reaction is carried out in a solvent like dimethylformamide under controlled temperature conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide include other cyanoacetamide derivatives and nitro-substituted aromatic compounds. For example:
2-Cyano-4-oxo-4H-benzopyran compounds: These compounds share the cyano group and exhibit similar reactivity but differ in their core structure.
Cyanoacetanilides: These compounds have a similar cyanoacetamide moiety but differ in the substituents on the aromatic ring.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.
Properties
Molecular Formula |
C9H7N5O2S |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H7N5O2S/c10-5-8(9(11)17)13-12-6-1-3-7(4-2-6)14(15)16/h1-4,12H,(H2,11,17)/b13-8+ |
InChI Key |
NBVIEWBYTDFLHB-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(\C#N)/C(=S)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C(=S)N)[N+](=O)[O-] |
solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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